

understanding the amine and hydroxyl functional groups in DIPA

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Compound of Interest

Compound Name: *2-(Diisopropylamino)ethanol*

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An In-Depth Technical Guide to the Amine and Hydroxyl Functional Groups of Diisopropanolamine (DIPA)

Introduction

Diisopropanolamine (DIPA), with the molecular formula $C_6H_{15}NO_2$, is a versatile organic compound widely utilized across various industries, including pharmaceuticals, personal care, and gas treatment.^{[1][2]} Its chemical versatility stems from the presence of two distinct functional groups: a central secondary amine and two secondary hydroxyl groups.^{[2][3]} This unique bifunctional nature allows DIPA to act as a weak base, a nucleophile, an emulsifier, a stabilizer, and a chemical intermediate, making it a valuable molecule in drug development and chemical synthesis.^{[2][4][5]} This guide provides a detailed examination of the chemical properties, reactivity, and analytical characterization of DIPA's amine and hydroxyl groups, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

The fundamental properties of DIPA are dictated by its functional groups. The following tables summarize key quantitative data for the molecule.

Table 1: Physical and Chemical Properties of Diisopropanolamine

Property	Value	Source(s)
IUPAC Name	1,1'-Iminodi-2-propanol	[2]
Molecular Formula	C ₆ H ₁₅ NO ₂	[6]
Molecular Weight	133.19 g/mol	[2] [7]
Appearance	White to yellow crystalline solid or colorless liquid	[2] [8]
Melting Point	42-45 °C	[3] [9]
Boiling Point	249-250 °C at 745 mm Hg	[3] [9]
Density	1.004 g/mL at 25 °C	[3] [9]
pKa	9.1	[2]
Water Solubility	870 g/L at 20 °C (Miscible)	[8] [10]
logP (Octanol/Water)	-0.82	[2]
Refractive Index	1.4615 to 1.4635 at 20 °C	[11]

Table 2: Spectroscopic Data for Functional Group Identification

Spectroscopic Technique	Key Observables for DIPA Functional Groups	Source(s)
FTIR Spectroscopy	<ul style="list-style-type: none">- Broad O-H stretch (alcohol): ~3300-3500 cm⁻¹- N-H stretch (secondary amine): ~3250-3350 cm⁻¹ (often overlaps with O-H)- C-N stretch: ~1020-1250 cm⁻¹- C-O stretch: ~1000-1200 cm⁻¹	[2]
¹ H NMR Spectroscopy	Signals corresponding to protons on carbons adjacent to the nitrogen and oxygen atoms, and the exchangeable protons of the -OH and -NH groups.	[2]
¹³ C NMR Spectroscopy	Distinct signals for the two unique carbon environments, influenced by the adjacent amine and hydroxyl groups.	[12]
Mass Spectrometry (GC-MS)	A molecular ion peak and characteristic fragmentation patterns resulting from the loss of alkyl and hydroxyl groups.	[2][6]

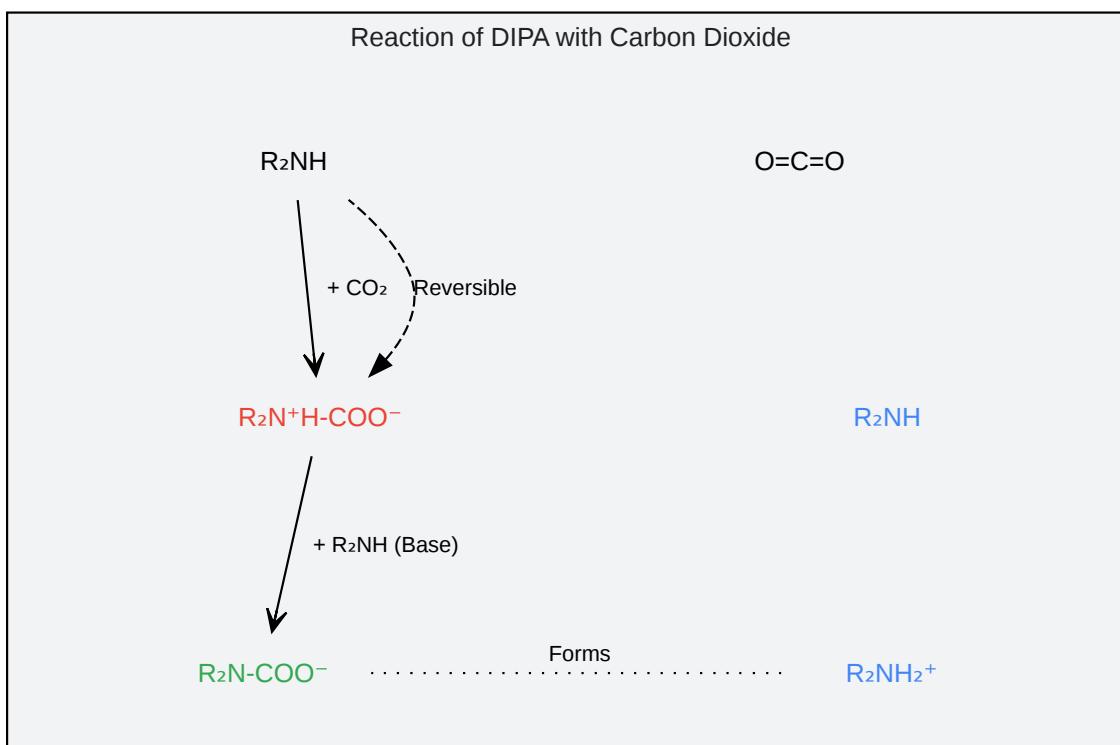
Chemistry of the Functional Groups

The Secondary Amine Group

The central nitrogen atom, bonded to two isopropyl groups and one hydrogen, defines the secondary amine functionality of DIPA. Its reactivity is dominated by the lone pair of electrons on the nitrogen atom.

- **Basicity:** The amine group is basic, with a pKa of 9.1.[2] This allows it to act as a buffer, neutralizing acids to form the corresponding ammonium salt in exothermic reactions.[13][14] At physiological pH, it will exist in a protonated, cationic form.[2]

- Nucleophilicity: The electron lone pair makes the amine group a potent nucleophile.[15][16] It readily reacts with electrophiles such as alkyl halides to form tertiary amines, and further to quaternary ammonium salts.[16] This nucleophilic character is fundamental to its role as a building block in the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs).[5][17]
- Reaction with Carbonyls: Like other secondary amines, it can react with aldehydes and ketones to form enamines. Its reactions with acyl chlorides and acid anhydrides proceed via nucleophilic addition-elimination to yield amides.[14]
- Reaction with CO₂: DIPA is known for its ability to react with carbon dioxide, a property leveraged in industrial gas sweetening processes. The reaction is believed to proceed through a zwitterionic intermediate, which is then deprotonated by a base (such as another DIPA molecule) to form a stable carbamate.[18][19] The kinetics of this reaction are well-studied and show a second-order dependence on the amine concentration and first-order on CO₂.[20][21]



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Caption: Zwitterion mechanism for CO₂ capture by DIPA.

The Secondary Hydroxyl Groups

DIPA possesses two secondary hydroxyl (-OH) groups, one on each of its 2-propyl chains. These groups confer alcohol-like properties to the molecule.

- **Polarity and Hydrogen Bonding:** The hydroxyl groups are highly polar and capable of acting as both hydrogen bond donors and acceptors. This contributes significantly to DIPA's high water solubility and its relatively high boiling point.[8][10]
- **Nucleophilicity:** The oxygen atom of the hydroxyl group has lone pairs of electrons, allowing it to act as a nucleophile, although it is generally a weaker nucleophile than the amine group. [22]
- **Reactivity:** The hydroxyl groups can undergo typical alcohol reactions. For instance, they can be esterified by reacting with carboxylic acids or their derivatives. This reactivity allows DIPA to be incorporated into polyester chains or to have its properties modified through the attachment of fatty acid esters, forming diisopropanolamides used as surfactants.[2]

Experimental Protocols

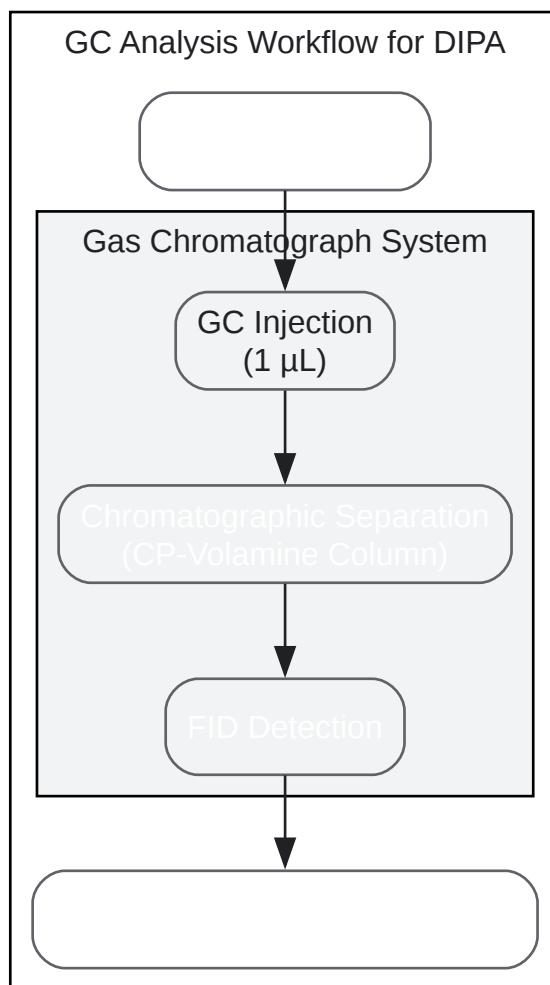
Gas Chromatography (GC) for Purity and Residue Analysis

Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust method for quantifying DIPA in raw materials or as a residual amine in APIs.[23][24]

Methodology:

- **Sample and Standard Preparation:**
 - Prepare a stock solution of DIPA standard in a suitable solvent (e.g., acetonitrile or methanol).

- Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range (e.g., 3 to 16 µg/mL).[23]
- Dissolve a precisely weighed amount of the API or sample material in the same solvent to a known concentration (e.g., 25 mg/mL).[23]
- Instrumentation and Conditions:
 - Gas Chromatograph: Agilent GC system or equivalent with FID.
 - Column: A column designed for amine analysis, such as an Agilent CP-Volamine (e.g., 60 m x 0.32 mm, 1.8 µm film thickness), is crucial to prevent peak tailing.[23]
 - Inlet: Use a deactivated or specially treated liner (e.g., Restek Siltek®) to minimize analyte absorption.[23]
 - Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2.0 mL/min).
 - Injection: 1 µL injection volume.
 - Temperature Program:
 - Initial Oven Temperature: 80°C, hold for 1 minute.
 - Ramp: Increase to 220°C at a rate of 20°C/min.
 - Final Hold: Hold at 220°C for 2 minutes.
 - Detector Temperature: 250°C.
- Data Analysis:
 - Integrate the peak area for DIPA in both the standards and samples.
 - Construct a calibration curve by plotting peak area versus concentration for the standards.
 - Determine the concentration of DIPA in the sample solution using the calibration curve and calculate the final amount in the original sample (e.g., in ppm or % w/w).



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Caption: Experimental workflow for GC analysis of DIPA.

Infrared (IR) Spectroscopy for Functional Group Confirmation

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of the amine and hydroxyl functional groups.

Methodology:

- Sample Preparation:

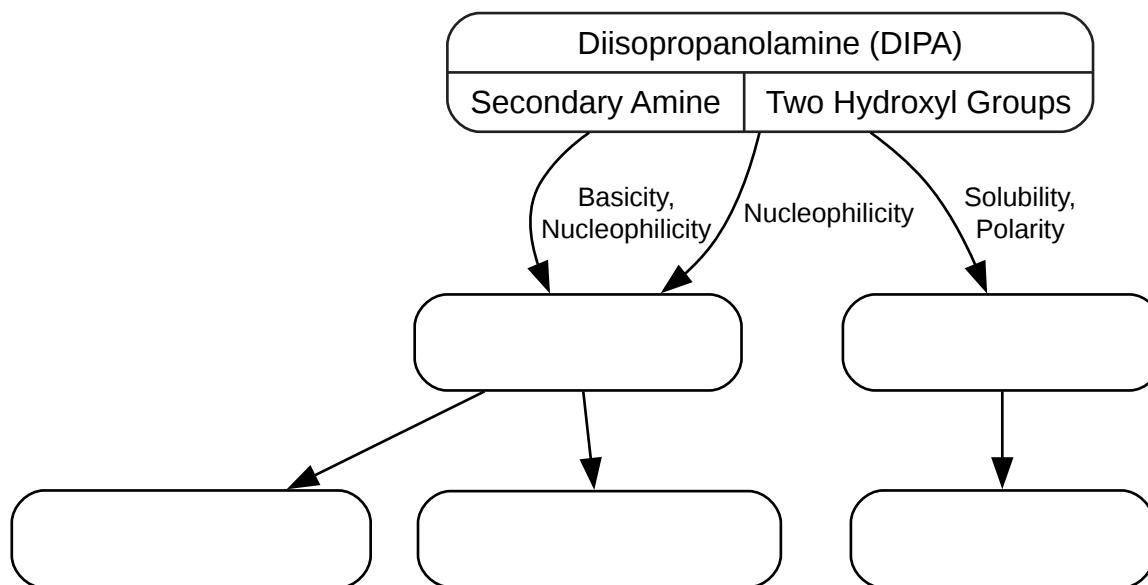
- For solid DIPA, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[\[2\]](#)
- Alternatively, if DIPA is liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the KBr pellet/salt plates.
 - Place the sample in the spectrometer and acquire the spectrum over a range of 4000 to 400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
- Spectral Interpretation:
 - Identify the characteristic broad absorption band for the O-H stretch around 3300-3500 cm^{-1} .
 - Look for the N-H stretching vibration, which typically appears in the same region and may overlap with the O-H band.
 - Confirm the presence of C-N and C-O stretching bands in the fingerprint region (1000-1300 cm^{-1}).

Applications in Drug Development and Research

The dual functionality of DIPA makes it a key component in several pharmaceutical applications.

- API Synthesis: As a secondary amine, DIPA is a crucial building block and reagent.[\[5\]](#) It can be used to introduce the diisopropanolamine moiety into a target molecule or act as a base catalyst in synthetic steps.[\[5\]](#)[\[17\]](#) Its use can improve reaction selectivity and yield, which is critical in the efficient production of APIs for antihistamines, beta-blockers, and painkillers.
[\[17\]](#)

- Formulation Excipient: DIPA serves as an emulsifier and stabilizer in topical and ophthalmic preparations.[2][4] Its ability to form salts and act as a pH buffer helps to maintain the stability and solubility of the active drug substance in a formulation.[2]
- Counter-ion: In some cases, DIPA can be used to form a salt with an acidic drug, potentially improving the drug's solubility, stability, or bioavailability.



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Caption: Relationship of DIPA's functional groups to its applications.

Conclusion

The secondary amine and dual hydroxyl groups of diisopropanolamine confer a unique and highly versatile set of chemical properties. The amine group provides basicity and strong nucleophilic character essential for chemical synthesis, while the hydroxyl groups impart polarity, hydrogen bonding capability, and sites for further functionalization. A thorough understanding of the interplay between these groups is critical for leveraging DIPA effectively in research, API synthesis, and pharmaceutical formulation, where it serves as a reliable buffer, stabilizer, and synthetic precursor. The analytical methods outlined provide the necessary tools for its quality control and characterization in these demanding applications.

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